Cyclosomatostatin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

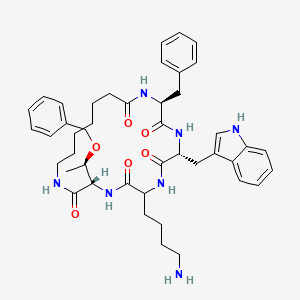

分子式 |

C44H57N7O6 |

|---|---|

分子量 |

780.0 g/mol |

IUPAC 名称 |

(3S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone |

InChI |

InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36?,37+,38-,40+/m1/s1 |

InChI 键 |

YHVHQZYJGWGAKN-BBKAHWLRSA-N |

手性 SMILES |

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 |

规范 SMILES |

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 |

产品来源 |

United States |

Foundational & Exploratory

Cyclosomatostatin: From Discovery to Synthesis and Therapeutic Application

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of cyclosomatostatins, a class of synthetic analogs of the natural hormone somatostatin. It details the historical context of their discovery, outlines the prevalent synthetic strategies, and presents key quantitative data on their receptor binding affinities and in vivo efficacy. Furthermore, this guide provides detailed experimental protocols for essential assays and utilizes visualizations to illustrate critical signaling pathways and experimental workflows, serving as a vital resource for researchers, scientists, and professionals involved in drug development.

Discovery and Historical Perspective

The journey of cyclosomatostatins began with the discovery of the native peptide hormone somatostatin in 1973 by a team at the Salk Institute led by Roger Guillemin and Wylie Vale.[1][2][3] Initially isolated from sheep hypothalami during a search for a growth hormone-releasing hormone, somatostatin was found to be a potent inhibitor of growth hormone secretion.[1][2][3] Subsequent research revealed its widespread distribution and inhibitory actions on various other hormones, including insulin and glucagon.[3]

The therapeutic potential of somatostatin was immediately recognized; however, its clinical utility was severely limited by its very short biological half-life of only 1-3 minutes.[1] This spurred a global effort in academic and industrial laboratories to develop more stable and potent analogs. A significant breakthrough came in the early 1980s from a team of scientists at Sandoz (now Novartis).[1][2] By systematically modifying the structure of the native 14-amino acid somatostatin, they developed a smaller, cyclic octapeptide analog named octreotide (Sandostatin®).[1][2] This marked the birth of the first clinically successful cyclosomatostatin, which exhibited a significantly longer half-life and potent biological activity.[1][2]

Key Milestones in this compound Discovery:

-

1973: Discovery of somatostatin by Roger Guillemin and Wylie Vale at the Salk Institute.[1][3]

-

1974: Initiation of programs to synthesize stable and potent somatostatin analogs.[1][2]

-

1980: Characterization of octreotide by the Sandoz team, a stable and highly active this compound analog.[1][2]

-

1988: First registration of octreotide for the treatment of acromegaly and carcinoid tumors.[1][2]

Synthetic Strategies for Cyclosomatostatins

The synthesis of cyclosomatostatins primarily relies on peptide synthesis methodologies, with solid-phase peptide synthesis (SPPS) being the most common approach for its efficiency and ease of purification. Solution-phase synthesis and hybrid approaches are also employed, particularly for large-scale production.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for the synthesis of octreotide and other this compound analogs. The general strategy involves the stepwise assembly of the peptide chain on an insoluble polymer support. The widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly used.

A typical SPPS workflow for a this compound analog like a [Tyr3]octreotate derivative involves:

-

Resin Selection and First Amino Acid Attachment: A super acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin, is often used. This allows for the cleavage of the final peptide under mild acidic conditions, preserving acid-labile side-chain protecting groups. The C-terminal amino acid is first attached to the resin.

-

Iterative Deprotection and Coupling: The synthesis proceeds through a series of cycles, each consisting of two key steps:

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminal amino acid is removed using a weak base, typically a solution of piperidine in a solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus of the growing peptide chain.

-

-

On-Resin Cyclization: To form the characteristic cyclic structure of cyclosomatostatins, an intramolecular disulfide bond is typically formed between two cysteine residues while the peptide is still attached to the resin. This is often achieved through iodine-mediated oxidation.

-

Cleavage from the Resin: The cyclized peptide is cleaved from the solid support using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

-

Final Deprotection and Purification: Any remaining side-chain protecting groups are removed, and the crude cyclic peptide is purified, usually by high-performance liquid chromatography (HPLC).

Solution-Phase Synthesis

Solution-phase synthesis involves carrying out the peptide chain elongation and cyclization reactions in a homogeneous solution. While it can be more labor-intensive than SPPS, it is often preferred for large-scale synthesis and for certain complex cyclization strategies. The key challenge in solution-phase cyclization is to favor the intramolecular reaction over intermolecular polymerization, which is typically achieved by working at high dilution.

Hybrid Solid-Phase/Solution-Phase Synthesis

This approach combines the advantages of both SPPS and solution-phase synthesis. Peptide fragments are first synthesized on a solid support, then cleaved and condensed in solution to form the full-length linear peptide, which is subsequently cyclized. This strategy can be efficient for the synthesis of larger and more complex this compound analogs.

Biological Activity and Quantitative Data

The biological effects of cyclosomatostatins are mediated through their interaction with a family of five G-protein coupled receptors, designated as somatostatin receptors 1 through 5 (SSTR1-SSTR5). Different this compound analogs exhibit varying binding affinities for these receptor subtypes, which in turn dictates their specific pharmacological profiles and therapeutic applications.

Receptor Binding Affinities

The binding affinity of this compound analogs to the different SSTR subtypes is a critical determinant of their biological activity. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.

| Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |

| Somatostatin-14 | 1.3 | 0.4 | 1.1 | 25 | 1.0 |

| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 4.5 |

| Lanreotide | 12 | 1.1 | 10 | >1000 | 5.4 |

| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >100 | 0.16 |

Note: Ki values are compiled from various sources and may vary depending on the specific assay conditions. This table provides a representative comparison of affinities.

As the table illustrates, first-generation analogs like octreotide and lanreotide show high affinity primarily for SSTR2 and moderate affinity for SSTR5. In contrast, the second-generation analog, pasireotide, exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.

In Vivo Efficacy

The antitumor activity of this compound analogs has been extensively studied in various preclinical tumor models. The efficacy is often evaluated by measuring the inhibition of tumor growth in xenograft models, where human tumor cells are implanted into immunodeficient mice.

| Analog | Tumor Model | Treatment Schedule | Tumor Growth Inhibition | Reference |

| TT-232 | S-180 sarcoma | 15 µg/kg, twice daily for 2 weeks | 50-70% | [4] |

| Somatuline (Lanreotide) | NCI-H69 (SCLC xenograft) | Perilesional infusion | Significant inhibition, prolonged remission | [5] |

| Octreotide | MCF-7 (breast cancer xenograft) | 4-50 µg, twice daily | Significant reduction in tumor volume | [6] |

| AN-238 (Doxorubicin conjugate) | MXT (mammary cancer) | i.v. administration | More effective than the cytotoxic radical alone | [7] |

These studies demonstrate the potent anti-proliferative effects of this compound analogs in various cancer models, providing the rationale for their clinical use in oncology.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of cyclosomatostatins.

Solid-Phase Synthesis of a [Tyr3]Octreotate Derivative

This protocol outlines a general procedure for the manual solid-phase synthesis of a [Tyr3]octreotate derivative using Fmoc chemistry.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-D-Phe-OH)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Iodine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling and First Amino Acid Loading:

-

Swell the 2-CTC resin in DCM for 30 minutes in a peptide synthesis vessel.

-

Dissolve Fmoc-Thr(tBu)-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.

-

Add the amino acid solution to the resin and shake for 2 hours.

-

Cap any unreacted sites on the resin with a solution of 5% DIPEA and 10% methanol in DCM.

-

Wash the resin with DCM and DMF.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

Repeat steps 2.1-2.5 for each amino acid in the sequence.

-

-

On-Resin Cyclization (Disulfide Bridge Formation):

-

After the final Fmoc deprotection, swell the peptide-resin in DMF.

-

Add a solution of iodine (10 eq) in DMF and stir for 1-2 hours at room temperature.

-

Wash the resin with DMF until the filtrate is colorless, followed by washing with DCM.

-

-

Cleavage and Deprotection:

-

Wash the cyclized peptide-resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Radioligand Binding Assay for Somatostatin Receptors

This protocol describes a filtration-based radioligand binding assay to determine the affinity of a test compound for a specific somatostatin receptor subtype.

Materials:

-

Cell membranes expressing the target SSTR subtype (e.g., from CHO-K1 or HEK293 cells)

-

Radioligand (e.g., [125I-Tyr11]-SRIF-14 or [125I-Tyr3]-Octreotide)

-

Unlabeled somatostatin or a high-affinity ligand (for non-specific binding determination)

-

Test compounds at various concentrations

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors)

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add assay buffer to all wells.

-

Add the test compound at various concentrations to the appropriate wells.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled somatostatin (e.g., 1 µM).

-

-

Incubation:

-

Add the cell membrane preparation to all wells.

-

Add the radioligand to all wells at a concentration close to its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Harvest the contents of the plate onto the filter plate using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting and Data Analysis:

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Functional Assay

This protocol outlines a cell-based assay to measure the effect of this compound analogs on intracellular cyclic AMP (cAMP) levels, a key second messenger in SSTR signaling.

Materials:

-

Cells expressing the target SSTR subtype (e.g., CHO-K1 or HEK293 cells)

-

Forskolin (an adenylyl cyclase activator)

-

Test compounds (this compound analogs) at various concentrations

-

Cell culture medium

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

Plate reader compatible with the chosen detection kit

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound for a short period (e.g., 15-30 minutes).

-

-

Stimulation:

-

Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The concentration of forskolin should be optimized to produce a submaximal response.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP measurement using the chosen detection method (e.g., add HTRF reagents and read the plate).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each well based on the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.

-

Determine the EC50 value from the dose-response curve.

-

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the antitumor efficacy of a this compound analog in a subcutaneous xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human tumor cell line known to express SSTRs

-

Cell culture medium and supplements

-

Matrigel (optional, can enhance tumor take rate)

-

Test compound (this compound analog)

-

Vehicle control solution

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Cell Preparation and Implantation:

-

Culture the tumor cells to the desired number.

-

Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Inject a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Begin treatment with the test compound and vehicle control according to the desired dose and schedule (e.g., daily subcutaneous injections).

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

-

Study Termination and Data Analysis:

-

Terminate the study when the tumors in the control group reach a predetermined size or at a specified time point.

-

Euthanize the mice and excise the tumors.

-

Weigh the tumors.

-

Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the test compound.

-

Visualizations: Signaling Pathways and Workflows

Somatostatin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of a this compound analog to its receptor.

Caption: Somatostatin receptor signaling cascade.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This diagram outlines the key steps in the solid-phase synthesis of a this compound analog.

Caption: Workflow for solid-phase synthesis.

Radioligand Binding Assay Workflow

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Caption: Radioligand binding assay workflow.

Conclusion

The discovery of somatostatin and the subsequent development of stable and potent this compound analogs have revolutionized the management of neuroendocrine tumors and other hormonal disorders. This technical guide has provided a comprehensive overview of the key aspects of this compound research and development, from their historical discovery to modern synthetic strategies and detailed experimental protocols. The quantitative data and visual diagrams presented herein are intended to serve as a valuable resource for scientists and researchers in the field, facilitating further innovation and the development of next-generation this compound-based therapeutics.

References

- 1. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Response of human lung tumor xenografts to treatment with a somatostatin analogue (Somatuline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

An In-depth Technical Guide to the Mechanism of Action of Cyclosomatostatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosomatostatin is a synthetic cyclic peptide analogue of somatostatin that has been widely utilized as a research tool to investigate the physiological roles of somatostatin and its receptors. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with somatostatin receptors, downstream signaling pathways, and its effects on cellular processes. This guide also addresses its notable off-target effects, particularly its opioid receptor agonism. Detailed experimental protocols for studying its activity and structured tables of available quantitative data are provided to support further research and drug development efforts.

Introduction

Somatostatin (SST) is a naturally occurring cyclic peptide hormone that exerts a wide range of inhibitory effects throughout the body by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are involved in the regulation of endocrine and exocrine secretion, neurotransmission, and cell proliferation. This compound was developed as a tool to antagonize these effects and thereby elucidate the physiological functions of the somatostatin system. While generally classified as a non-selective somatostatin receptor antagonist, some evidence points to a more pronounced activity at the SSTR1 subtype.[1][2] A critical aspect of its pharmacology is its documented opioid agonist activity, which must be considered when interpreting experimental results.[3]

Core Mechanism of Action: Somatostatin Receptor Antagonism

This compound functions primarily as a competitive antagonist at somatostatin receptors. By binding to these receptors, it blocks the binding of the endogenous ligand, somatostatin, and its synthetic agonists, thereby inhibiting their downstream signaling cascades.

Interaction with Somatostatin Receptors

While this compound is generally considered a non-selective antagonist, its binding affinity for each of the five SSTR subtypes has not been extensively quantified and published in the form of Ki or IC50 values across all human receptor subtypes.[1][4] This lack of comprehensive binding data makes it challenging to definitively characterize its selectivity profile. Most literature describes it as a broad-spectrum somatostatin receptor antagonist.[1][4]

Downstream Signaling Pathways

The activation of somatostatin receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This is mediated through the Gαi subunit of the coupled G protein. As a competitive antagonist, this compound blocks this effect, thereby preventing the somatostatin-induced decrease in cAMP.

The primary signaling pathway affected by this compound's antagonistic action is the cAMP/PKA pathway . By preventing the inhibition of adenylyl cyclase, this compound effectively maintains or allows for the stimulation of cAMP production, which in turn can lead to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets.

Off-Target Mechanism of Action: Opioid Receptor Agonism

A significant and well-documented off-target effect of this compound is its agonist activity at opioid receptors.[3] This was observed in gastrointestinal preparations where this compound induced an inhibitory effect on nerve-mediated contractions, an effect that was sensitive to the opioid antagonist naloxone.[3] This opioid agonist activity is an important consideration in experimental design, as it can produce effects independent of somatostatin receptor blockade.

Effects on Cellular Processes

Inhibition of Cell Proliferation

This compound has been shown to decrease cell proliferation, particularly in the context of colorectal cancer (CRC) cells.[2] This effect is attributed to its ability to inhibit SSTR1 signaling. By blocking the actions of somatostatin, which can have complex, context-dependent effects on cell growth, this compound can modulate the proliferation of cancer stem cells.[2]

Modulation of Hormone Secretion

As an antagonist of somatostatin receptors, this compound can block the inhibitory effects of somatostatin on the release of various hormones, including growth hormone, insulin, and glucagon.[1]

Quantitative Data

As of the latest review of published literature, comprehensive quantitative binding data (Ki or IC50 values) for this compound across all five human somatostatin receptor subtypes remains largely unavailable. The table below summarizes the available data.

| Parameter | Species | Receptor Subtype(s) | Value | Reference(s) |

| Functional Antagonism | ||||

| EC50 (as an antagonist) | Tilapia | SSTR1, SSTR2, SSTR3, SSTR5 | Not specified for individual subtypes | [4] |

| Opioid Agonism | ||||

| Concentration for >50% inhibition of twitch contractions | Guinea-pig | Opioid Receptors | 1 µM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Somatostatin Receptors

This protocol is designed to determine the binding affinity of this compound for each of the five human somatostatin receptor subtypes.

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Radioligand: [125I]-Tyr11-Somatostatin-14 or another suitable radiolabeled somatostatin analogue.

-

Assay Buffer: 25 mM HEPES, pH 7.4, containing 10 mM MgCl2, 1 mM CaCl2, and 0.5% BSA.

-

Procedure:

-

Prepare cell membranes from the SSTR-expressing cell lines.

-

In a 96-well plate, add increasing concentrations of this compound.

-

Add a fixed concentration of the radioligand to all wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate for 60 minutes at 27°C with gentle agitation.

-

Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled somatostatin-14.

-

Calculate the IC50 value for this compound and subsequently the Ki value using the Cheng-Prusoff equation.

-

Functional Antagonism Assay (cAMP Accumulation)

This protocol assesses the ability of this compound to block somatostatin-induced inhibition of cAMP production.

-

Cell Lines: HEK293 or CHO-K1 cells stably expressing a single human SSTR subtype.

-

Reagents: Forskolin (to stimulate adenylyl cyclase), Somatostatin-14, this compound, a cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

Procedure:

-

Seed the SSTR-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Add a fixed concentration of forskolin (e.g., 10 µM) and a fixed concentration of somatostatin-14 (e.g., a concentration that gives 80% of the maximal inhibitory effect) to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Plot the cAMP levels against the concentration of this compound to determine its potency as an antagonist (pA2 value can be calculated from Schild analysis if a full dose-response curve of the agonist is performed at different antagonist concentrations).

-

Cell Proliferation (MTT) Assay

This protocol measures the effect of this compound on the proliferation of colorectal cancer cells.

-

Cell Lines: Human colorectal cancer cell lines such as HT-29 or HCT116.

-

Reagents: this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Seed the colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value if a dose-dependent inhibition is observed.

-

Drug Development Implications

The dual activity of this compound as a somatostatin receptor antagonist and an opioid receptor agonist presents both opportunities and challenges in drug development. While its ability to block somatostatin signaling could be beneficial in certain cancers or endocrine disorders, its off-target opioid effects could lead to undesirable side effects. Future drug development efforts could focus on designing more selective somatostatin receptor antagonists that lack opioid activity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such novel compounds.

Conclusion

This compound is a valuable pharmacological tool for studying the somatostatin system. Its primary mechanism of action is the competitive antagonism of somatostatin receptors, leading to the blockade of downstream signaling pathways such as the inhibition of adenylyl cyclase. However, its significant opioid agonist activity is a critical confounding factor that must be considered in experimental design and data interpretation. The lack of comprehensive quantitative binding data for this compound across all human SSTR subtypes highlights an area for future research. The methodologies presented here provide a robust framework for further investigation into the complex pharmacology of this compound and for the development of more specific modulators of the somatostatin system.

References

Cyclosomatostatin's Antagonist Activity at Somatostatin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosomatostatin is a synthetic cyclic peptide that has been widely utilized as a research tool to investigate the physiological roles of the endogenous neuropeptide somatostatin (SST). It is generally characterized as a non-selective competitive antagonist of the five known somatostatin receptor subtypes (SSTR1-5), which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes, including neurotransmission, hormone secretion, and cell proliferation. By blocking the binding of somatostatin to its receptors, this compound effectively inhibits the downstream signaling cascades initiated by the natural ligand. This guide provides an in-depth overview of the antagonist activity of this compound, including its binding affinity, its effects on key signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Analysis of this compound's Receptor Antagonist Activity

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| SSTR1 | This compound | Radioligand Binding | - | - | Data not available |

| SSTR2 | This compound | Radioligand Binding | - | - | Data not available |

| SSTR3 | This compound | Radioligand Binding | - | - | Data not available |

| SSTR4 | This compound | Radioligand Binding | - | - | Data not available |

| SSTR5 | This compound | Radioligand Binding | - | - | Data not available |

| Tilapia SSTRs | This compound | Functional (cAMP) | - | 0.1 - 188 | [1] |

Note: The EC50 values for tilapia SSTRs represent the effective concentration to elicit a response in a cAMP/PKA pathway assay and are not direct measures of antagonist affinity at individual receptor subtypes.

Core Signaling Pathways Modulated by this compound

Somatostatin receptors primarily couple to inhibitory G proteins (Gi/o), leading to the modulation of several key intracellular signaling pathways. As an antagonist, this compound blocks these effects.

Inhibition of Adenylyl Cyclase

Activation of SSTRs by somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] this compound competitively binds to the receptors, preventing this inhibition and thereby maintaining or restoring cAMP levels in the presence of somatostatin.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway

The effect of somatostatin on the MAPK/ERK pathway is complex and can be either inhibitory or stimulatory depending on the cell type and SSTR subtype.[3] For instance, in some cancer cells, somatostatin inhibits ERK1/2 phosphorylation, leading to anti-proliferative effects. This compound would be expected to reverse this inhibition.

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels

Somatostatin can activate GIRK channels through the βγ subunits of Gi/o proteins, leading to membrane hyperpolarization and a decrease in neuronal excitability.[4] this compound antagonizes this effect, preventing the opening of GIRK channels in response to somatostatin.

Detailed Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific somatostatin receptor subtype.

Materials:

-

Cells or tissues expressing the somatostatin receptor subtype of interest.

-

Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SRIF-14).

-

This compound.

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1.5 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of this compound (the competitor) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled somatostatin).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol measures the ability of this compound to block the inhibitory effect of somatostatin on adenylyl cyclase activity.

Materials:

-

Cells expressing the somatostatin receptor subtype of interest.

-

This compound.

-

Somatostatin.

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15 minutes).

-

Stimulation: Add a fixed concentration of somatostatin along with forskolin to stimulate cAMP production. Include control wells with forskolin alone and forskolin + somatostatin.

-

Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP detection kit protocol.

-

cAMP Measurement: Measure the intracellular cAMP concentration using the chosen detection method.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value, which is the concentration of this compound that reverses 50% of the somatostatin-induced inhibition of forskolin-stimulated cAMP accumulation.

Whole-Cell Patch-Clamp Electrophysiology for GIRK Channel Modulation

This protocol is used to measure the effect of this compound on somatostatin-induced GIRK channel currents.

Materials:

-

Cells co-expressing the somatostatin receptor subtype and GIRK channels.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2).

-

Somatostatin.

-

This compound.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Patching: Under a microscope, approach a cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

-

Baseline Recording: Record the baseline current.

-

Agonist Application: Perfuse the cell with an extracellular solution containing a known concentration of somatostatin to activate GIRK channels, and record the resulting outward current.

-

Antagonist Application: After washing out the somatostatin, pre-perfuse the cell with this compound for a few minutes, and then co-apply somatostatin and this compound.

-

Data Analysis: Measure the amplitude of the somatostatin-induced current in the absence and presence of this compound. Calculate the percentage of inhibition caused by this compound.

Conclusion

This compound serves as an indispensable tool for elucidating the diverse physiological functions of the somatostatin system. Its ability to act as a non-selective antagonist across the five SSTR subtypes allows researchers to probe the consequences of blocking somatostatin signaling in various cellular and physiological contexts. A thorough understanding of its binding characteristics and its effects on downstream signaling pathways, as detailed in this guide, is crucial for the accurate interpretation of experimental results and for the advancement of drug discovery efforts targeting the somatostatin system. Further research is warranted to establish a complete and standardized quantitative profile of this compound's antagonist activity at all human SSTR subtypes.

References

- 1. Somatostatin, as a Bridge Between the GH-Axis and the Gth-Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin inhibits cAMP-dependent and cAMP-independent calcium influx in the clonal pituitary tumor cell line AtT-20 through the same receptor population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

Cyclosomatostatin: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosomatostatin, a synthetic cyclic peptide, is a non-selective somatostatin receptor antagonist. This document provides a comprehensive technical overview of its molecular structure, chemical properties, and biological activities. Detailed experimental protocols for its synthesis and for assessing its antagonist effects are provided, alongside an exploration of its signaling pathways. Notably, this guide also addresses reports of its paradoxical agonist activity in specific cell lines, offering a multifaceted view of this important research compound.

Molecular Structure and Chemical Properties

This compound is a cyclic octapeptide analog of somatostatin. Its structure is characterized by a 7-aminoheptanoyl bridge and the inclusion of D-Tryptophan to enhance stability and receptor affinity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₄H₅₇N₇O₆ | |

| Molecular Weight | 779.98 g/mol | |

| CAS Number | 84211-54-1 | |

| Appearance | White lyophilized solid | |

| Solubility | Soluble in DMSO and 20% ethanol/water | |

| Storage | Store at -20°C | |

| Amino Acid Sequence | Cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl]) |

Conformational Analysis

The three-dimensional conformation of this compound and related somatostatin analogs has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal a rigid cyclic structure, a key feature for its receptor binding and biological activity. The conformation is largely defined by a β-turn at the D-Trp-Lys sequence, which is considered crucial for its interaction with somatostatin receptors.

Biological Activity: A Dual Antagonist and Agonist Role

This compound is primarily characterized as a non-selective antagonist of somatostatin receptors (SSTRs). It has been shown to block the effects of somatostatin in various physiological processes, including the modulation of hormone release and neurotransmission. However, intriguingly, it has also been reported to exhibit agonist activity in specific cellular contexts.

Somatostatin Receptor Antagonism

This compound's antagonist activity is attributed to its ability to bind to somatostatin receptors without eliciting the downstream signaling cascade typically initiated by the endogenous ligand, somatostatin. This competitive binding effectively blocks the actions of somatostatin. Its non-selective nature implies that it can interact with multiple SSTR subtypes.

Reported Agonist Activity in SH-SY5Y Cells

In contrast to its well-documented antagonist profile, this compound has been reported to act as a somatostatin receptor agonist in the human neuroblastoma cell line SH-SY5Y. This paradoxical effect highlights the complexity of somatostatin receptor pharmacology and suggests that the biological outcome of this compound binding may be cell-type specific. In SH-SY5Y cells, which are known to express somatostatin receptors, this compound may induce a conformational change in the receptor that leads to the activation of downstream signaling pathways, a phenomenon that warrants further investigation.

Signaling Pathways

As a somatostatin receptor ligand, this compound influences signaling pathways primarily regulated by G-protein coupled receptors (GPCRs). The specific pathway affected depends on the SSTR subtype and the cellular context.

Inhibition of Adenylyl Cyclase

Somatostatin receptors, particularly SSTR1, are coupled to inhibitory G-proteins (Gi). Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound can block this somatostatin-induced inhibition of adenylyl cyclase.

Modulation of MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade influenced by somatostatin receptors. While somatostatin's effect on this pathway can be either stimulatory or inhibitory depending on the SSTR subtype, this compound's role as an antagonist would be to counteract these effects.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the general steps for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Methodology:

-

Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in a non-polar solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA).

-

Capping: Acetylate any unreacted amino groups to prevent the formation of deletion sequences.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Cyclization: Perform the intramolecular cyclization of the linear peptide in solution, often using a dilute peptide concentration to favor intramolecular reaction.

-

Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Adenylyl Cyclase Inhibition Assay

This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to block somatostatin-induced inhibition of adenylyl cyclase.

Cyclosomatostatin: A Technical Guide to its Biological Functions and Signaling Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

November 20, 2025

Abstract

Cyclosomatostatin is a synthetic, cyclic peptide analogue of somatostatin (SST) primarily characterized as a non-selective somatostatin receptor (SSTR) antagonist. It serves as a critical tool in elucidating the physiological roles of endogenous somatostatin across various systems, including endocrine, nervous, and gastrointestinal. Its primary mechanism involves blocking the canonical inhibitory effects of somatostatin on hormone secretion and cell proliferation by preventing the activation of G-protein coupled SSTRs. However, its pharmacological profile is complex, with reports of context-dependent agonist activity and off-target effects, such as opioid receptor agonism in certain tissues. This document provides a comprehensive overview of the biological functions of this compound, details its known signaling pathways, presents quantitative data from key studies, and outlines relevant experimental protocols to guide future research and development.

Introduction: The Somatostatin System

Somatostatin (SST) is a multifaceted regulatory peptide hormone produced in the nervous and digestive systems. It exists in two active forms, SST-14 and SST-28, which exert predominantly inhibitory effects on endocrine, exocrine, and gastrointestinal secretions, as well as on cell proliferation.[1] These effects are mediated by a family of five G-protein coupled receptors (SSTR1-SSTR5). Upon activation, these receptors typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, or modulate other pathways like phosphotyrosine phosphatase (PTP) and mitogen-activated protein kinase (MAPK).[2] Given the therapeutic potential of modulating this system, numerous synthetic analogues have been developed. This compound stands out as a key pharmacological tool designed to antagonize these receptors.

This compound: An Overview

This compound is a potent, non-selective antagonist of somatostatin receptors.[3] Its primary utility lies in its ability to block the inhibitory actions of endogenous somatostatin, thereby increasing the release of hormones like growth hormone (GH), insulin, and glucagon. While it is predominantly classified as an antagonist, some studies have reported it may act as an agonist in specific contexts, such as in the human neuroblastoma cell line SH-SY5Y. Furthermore, research has revealed unexpected opioid agonist activities in certain gastrointestinal preparations, highlighting the need for careful interpretation of experimental results.[4]

Core Biological Functions

Endocrine Regulation

This compound reverses the inhibitory effects of somatostatin on the secretion of several key hormones. It effectively blocks the SST-mediated suppression of growth hormone, insulin, and glucagon release. In a study on Nile tilapia, intraperitoneal injection of this compound (100 μg/kg BW) led to an increase in plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] This demonstrates its ability to disinhibit pituitary hormone release by blocking endogenous somatostatin's tonic inhibition.

Anti-proliferative and Oncological Effects

In the context of oncology, particularly colorectal cancer (CRC), this compound has been shown to inhibit signaling via the somatostatin receptor type 1 (SSTR1).[3][6][7] This action leads to a decrease in cancer cell proliferation, a reduction in the aldehyde dehydrogenase (ALDH)-positive cancer stem cell population, and diminished sphere-forming capacity in CRC cells.[3][8] This suggests a role for the endogenous SST/SSTR1 axis in maintaining cancer stem cell quiescence, which can be disrupted by this compound.[3]

Neuromodulatory Roles

In the central nervous system, this compound is used as a tool to probe the function of endogenous somatostatin. For instance, its application in the prelimbic cortex has been used to confirm that the effects of somatostatin on neuronal excitability are mediated through SSTRs.[9] When applied at a concentration of 1 μM, it can block the hyperpolarizing effects of SST on pyramidal neurons.[9]

Gastrointestinal Effects and Off-Target Activity

This compound's effects in the gastrointestinal system are complex. While it is expected to block SST-mediated inhibition of gastric emptying and acetylcholine release, some studies have revealed confounding off-target activities. In preparations of guinea-pig small intestine, this compound (0.3-1 μM) did not antagonize somatostatin but instead exerted an inhibitory effect on muscle contractions through an opioid agonist mechanism that was preventable by naloxone.[4] This finding underscores the importance of verifying the specificity of its action in different experimental systems.

Molecular Mechanisms and Signaling Pathways

Interaction with Somatostatin Receptors (SSTRs)

Somatostatin's primary signaling pathway involves its binding to SSTRs, which are coupled to inhibitory G-proteins (Gi). This interaction inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity.[2] this compound functions by competitively binding to SSTRs, thereby preventing somatostatin from initiating this cascade.

References

- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Somatostatin, as a Bridge Between the GH-Axis and the Gth-Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - MedChem Express [bioscience.co.uk]

- 9. Somatostatin peptide signaling dampens cortical circuits and promotes exploratory behavior - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Cyclosomatostatin: An In-depth Technical Guide to Agonist Versus Antagonist Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin (SST), a cyclic peptide hormone, plays a crucial regulatory role in the endocrine and nervous systems by inhibiting the secretion of various hormones and acting as a neurotransmitter. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The development of synthetic somatostatin analogs has been a cornerstone of therapeutic intervention for neuroendocrine tumors, acromegaly, and other hormonal disorders. These analogs can be broadly categorized as agonists, which mimic the action of endogenous somatostatin, and antagonists, which block its effects.

This technical guide provides a comprehensive overview of the contrasting effects of somatostatin receptor agonists and a notable antagonist, cyclosomatostatin. It delves into their interactions with SSTR subtypes, the resultant signaling pathways, and the experimental methodologies used for their characterization. A key focus is the quantitative comparison of binding affinities and the nuanced pharmacology of this compound, which exhibits both antagonist and context-dependent agonist properties, as well as off-target effects.

Quantitative Comparison of Ligand Binding Affinities

The interaction of somatostatin analogs with SSTR subtypes is typically quantified by their binding affinity, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). Lower values indicate higher binding affinity. The following tables summarize the binding affinities of endogenous somatostatin-14 and key synthetic agonists, as well as a qualitative description for the non-selective antagonist, this compound.

| Ligand | SSTR1 (IC50/Ki, nM) | SSTR2 (IC50/Ki, nM) | SSTR3 (IC50/Ki, nM) | SSTR4 (IC50/Ki, nM) | SSTR5 (IC50/Ki, nM) |

| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |

| Octreotide | >1000 | 0.5 - 5 | 20 - 50 | >1000 | 5 - 15 |

| Pasireotide | 1.0 - 9.5 | 1.0 - 5.0 | 1.5 - 10 | >100 | 0.1 - 0.5 |

| This compound | Non-selective Antagonist (Specific Ki values not readily available in public literature) | Non-selective Antagonist (Specific Ki values not readily available in public literature) | Non-selective Antagonist (Specific Ki values not readily available in public literature) | Non-selective Antagonist (Specific Ki values not readily available in public literature) | Non-selective Antagonist (Specific Ki values not readily available in public literature) |

Note: The exact IC50 and Ki values can vary between studies depending on the experimental conditions, such as the cell line, radioligand, and assay format used.

Signaling Pathways: Agonist vs. Antagonist Action

Somatostatin receptors primarily couple to inhibitory G-proteins (Gi/o). The canonical signaling pathway for SSTR agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has widespread downstream effects, including the inhibition of hormone secretion and cell proliferation.

Agonist-Induced Signaling

Upon binding of an agonist like somatostatin or octreotide, the SSTR undergoes a conformational change that activates the associated Gi protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, while the Gβγ dimer can modulate other effectors, such as ion channels.

Caption: Agonist-mediated SSTR signaling pathway.

Antagonist Effect

This compound, as a competitive antagonist, binds to the SSTR but does not induce the conformational change necessary for G-protein activation. By occupying the receptor's binding site, it prevents agonists from binding and initiating downstream signaling.

Caption: Mechanism of action for a competitive antagonist.

The Complex Pharmacology of this compound

While primarily classified as a non-selective SSTR antagonist, this compound exhibits a more complex pharmacological profile.

-

Agonist Activity in SH-SY5Y Cells: In the human neuroblastoma cell line SH-SY5Y, this compound has been reported to act as an SSTR agonist[1]. This context-dependent agonism highlights the potential for ligand-induced biased signaling, where a compound can act as an agonist or antagonist depending on the cellular context and the specific signaling pathways being measured. The exact mechanism for this switch in activity is not fully elucidated but may involve differences in receptor conformation, G-protein coupling, or the presence of specific co-factors in these cells.

-

Opioid Receptor Interactions: Studies have also demonstrated that this compound can exert opioid agonist effects in certain gastrointestinal preparations[2]. This off-target activity is an important consideration in experimental design and data interpretation, as some of its observed effects may not be mediated by SSTRs.

Experimental Protocols

The characterization of somatostatin receptor ligands relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.

Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a test compound for a specific SSTR subtype.

Objective: To determine the IC50 and subsequently the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes from a cell line stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-Somatostatin-14 or [125I]-Octreotide).

-

Unlabeled test compounds (agonists and antagonists).

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds.

-

In a 96-well plate, add a fixed amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound to the binding buffer.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin-14).

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive receptor binding assay.

Functional Assay (cAMP Inhibition)

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity or the ability of an antagonist to block this inhibition.

Objective: To determine the EC50 of an agonist for inhibiting cAMP production or the IC50 of an antagonist for blocking the agonist's effect.

Materials:

-

Whole cells expressing the SSTR of interest.

-

Agonist and antagonist test compounds.

-

Forskolin or another adenylyl cyclase stimulator.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or LANCE).

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with the PDE inhibitor.

-

For agonist testing: Add varying concentrations of the agonist to the cells, followed by a fixed concentration of forskolin to stimulate cAMP production.

-

For antagonist testing: Pre-incubate the cells with varying concentrations of the antagonist, followed by the addition of a fixed concentration of a known agonist (at its EC80) and a fixed concentration of forskolin.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

For agonist: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 for inhibition.

-

For antagonist: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 for blocking the agonist effect.

Caption: Workflow for a cAMP inhibition functional assay.

Conclusion

The distinction between somatostatin receptor agonists and antagonists is fundamental to their application in research and medicine. While agonists like octreotide and pasireotide leverage the natural inhibitory functions of the somatostatin system, antagonists such as this compound serve as valuable tools to probe these functions by blocking them. However, the case of this compound underscores the importance of thorough pharmacological characterization, as its activity profile is not limited to simple antagonism. Its non-selective nature, coupled with context-dependent agonism and off-target opioid effects, necessitates careful experimental design and interpretation. A deeper understanding of the structural and cellular factors that dictate these varied responses will be crucial for the development of next-generation SSTR modulators with improved selectivity and therapeutic efficacy.

References

- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclosomatostatin in Neuroendocrine Tumor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies arising from neuroendocrine cells. A key characteristic of many well-differentiated NETs is the expression of somatostatin receptors (SSTRs) on their cell surface. This has led to the successful development and use of somatostatin analogs (SSAs), such as octreotide and lanreotide, which are primarily agonists of SSTR2 and SSTR5. These therapies have proven effective in managing hormonal syndromes and controlling tumor growth in a subset of patients.

This technical guide delves into the role of cyclosomatostatin, a non-selective somatostatin receptor antagonist, in the context of neuroendocrine tumor research. While the majority of clinical and preclinical research has focused on SSTR agonists, the study of antagonists like this compound is crucial for a comprehensive understanding of SSTR signaling and for exploring alternative therapeutic strategies, particularly in tumors that may not respond to conventional SSA therapy. This document provides an overview of the current understanding of this compound, relevant experimental protocols, and the signaling pathways it modulates. Due to the limited body of research specifically on this compound in NETs, this guide also incorporates information on the related peptide cortistatin, which exhibits some similar properties and for which more extensive data in cancer cell lines is available.

This compound: A Profile

This compound is a synthetic cyclic peptide that acts as a non-selective antagonist at somatostatin receptors.[1] Its primary role in experimental settings is to block the effects of endogenous somatostatin and synthetic SSTR agonists, thereby helping to elucidate the physiological and pathophysiological functions of somatostatin signaling.[1]

Interestingly, while predominantly classified as an antagonist, there have been reports of this compound exhibiting agonist activity in certain cell types, such as the human neuroblastoma cell line SH-SY5Y.[1] This highlights the complexity of its pharmacology and suggests that its effects may be cell-context dependent. In the context of cancer research, this compound has been shown to inhibit signaling through SSTR1, leading to decreased cell proliferation in colorectal cancer cells.[2]

Quantitative Data on Somatostatin Analog Interactions with SSTRs

| Compound | sst1 (IC50 nM) | sst2 (IC50 nM) | sst3 (IC50 nM) | sst4 (IC50 nM) | sst5 (IC50 nM) |

| Somatostatin-14 | 1.2 | 0.2 | 1.1 | 1.5 | 0.8 |

| Octreotide | >1000 | 0.6 | 74 | >1000 | 6.3 |

| Lanreotide | >1000 | 1.3 | 24 | >1000 | 4.8 |

| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >100 | 0.16 |

Data compiled from various sources. Actual values may vary depending on the specific assay conditions.

Signaling Pathways in Neuroendocrine Tumors

Somatostatin and its agonists exert their effects on NET cells through a complex network of intracellular signaling pathways. The binding of an agonist to SSTRs, which are G-protein coupled receptors (GPCRs), initiates a cascade of events that ultimately lead to the inhibition of hormone secretion and cell proliferation.

Agonist-Mediated Signaling

The primary signaling mechanism of SSTR agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of protein kinase A (PKA) and downstream signaling pathways that promote cell growth and hormone release. Additionally, SSTR activation can stimulate phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate key signaling molecules in mitogenic pathways like the MAPK/ERK and PI3K/Akt pathways.[3]

Antagonist-Mediated Effects (Putative)

As an antagonist, this compound is expected to competitively bind to SSTRs and block the downstream signaling initiated by endogenous somatostatin or exogenously administered agonists. This would theoretically prevent the inhibition of adenylyl cyclase and the activation of PTPs, thereby maintaining the basal levels of cell proliferation and hormone secretion that are otherwise suppressed by agonist activity.

Experimental Protocols

The following sections outline generalized protocols for key in vitro experiments used to characterize the effects of compounds like this compound on neuroendocrine tumor cells. These protocols are based on standard methodologies and should be optimized for the specific cell lines and experimental conditions.

Somatostatin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for a specific somatostatin receptor subtype.

Materials:

-

NET cell line expressing the SSTR subtype of interest (e.g., BON-1, QGP-1, NCI-H727)

-

Cell culture medium and supplements

-

Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

-

Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14)

-

Unlabeled somatostatin (for determining non-specific binding)

-

Test compound (this compound) at various concentrations

-

Scintillation counter and vials

Procedure:

-

Culture NET cells to confluency and harvest.

-

Prepare cell membranes by homogenization and centrifugation.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration.

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

For total binding, add binding buffer instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled somatostatin.

-

Add a fixed concentration of the radiolabeled somatostatin analog to all wells.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the metabolic activity of NET cells, which is an indicator of cell viability and proliferation.

Materials:

-

NET cell line

-

96-well cell culture plates

-

Cell culture medium and supplements

-

Test compound (this compound) at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed NET cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of the test compound (this compound) and a vehicle control.

-

Incubate for a specified period (e.g., 48, 72, or 96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value.

In Vivo Xenograft Model

This protocol describes the use of an animal model to evaluate the in vivo efficacy of a test compound on tumor growth.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

NET cell line

-

Matrigel (optional)

-

Test compound (this compound) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of NET cells (with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).

-

Plot the mean tumor volume over time for each group to assess the effect of the treatment on tumor growth.

Future Directions and Conclusion

The study of this compound and other SSTR antagonists in the context of neuroendocrine tumors is an emerging area of research. While the current body of literature is limited, the potential for these compounds to elucidate SSTR signaling and offer new therapeutic avenues warrants further investigation. The paradoxical agonist/antagonist behavior of this compound in different cell types underscores the need for careful characterization of its effects in relevant NET models.

Future research should focus on:

-

Determining the binding affinities of this compound for all SSTR subtypes in a panel of well-characterized NET cell lines.

-

Evaluating the in vitro effects of this compound on proliferation, apoptosis, and hormone secretion in NET cells.

-

Elucidating the specific signaling pathways modulated by this compound in NET cells, and how these differ from agonist-induced signaling.

-

Investigating the in vivo efficacy of this compound in preclinical models of neuroendocrine tumors.

-

Exploring the potential of radiolabeled SSTR antagonists for imaging and peptide receptor radionuclide therapy (PRRT) in NETs.

References

Cyclosomatostatin Efficacy: A Technical Guide to Preliminary In Vitro Studies in Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro efficacy of cyclosomatostatin, a synthetic cyclic peptide, with a primary focus on its activity in colorectal cancer (CRC) models. This compound has been identified as a potent antagonist of the somatostatin receptor type 1 (SSTR1), a G protein-coupled receptor implicated in the regulation of cancer stem cell quiescence. However, its efficacy profile is complicated by off-target effects, notably opioid receptor agonism. This document synthesizes available preclinical data, details relevant experimental protocols, and visualizes the key signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound's bioactivity.

| Table 1: this compound Activity Profile | |

| Target | Somatostatin Receptor Type 1 (SSTR1) |

| Activity | Potent Antagonist[1] |

| Secondary Target | Opioid Receptors |

| Secondary Activity | Agonist[2] |

| Table 2: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines | |

| Effect | Observation |

| Cell Proliferation | Decreased[1][3] |

| ALDH+ Cell Population | Significant Decrease[1][3] |

| Sphere-Formation | Decreased[1][3] |

| Table 3: Opioid Agonist Effect of this compound | |

| Effect | Inhibition of cholinergic "twitch" contractions in guinea-pig small intestine |

| Concentration for >50% reduction | 1 µM[2] |

| Antagonism | Prevented by the opioid receptor antagonist naloxone[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory techniques and findings from the referenced studies.

Cell Proliferation Assay (MTS Assay)

This protocol outlines the methodology to assess the effect of this compound on the proliferation of colorectal cancer cell lines.

a. Cell Culture:

-

Human colorectal cancer cell lines (e.g., SW480, HT-29) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.